1-phenyl-3-pyridin-3-yl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide
Description
1-phenyl-3-pyridin-3-yl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with phenyl, pyridinyl, and thiazolyl groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Properties
IUPAC Name |
1-phenyl-3-pyridin-3-yl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5OS/c24-17(21-18-20-9-10-25-18)15-12-23(14-6-2-1-3-7-14)22-16(15)13-5-4-8-19-11-13/h1-12H,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKLNFPSHANPNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-3-pyridin-3-yl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones or β-keto esters.
Substitution reactions: The pyrazole ring is then functionalized with phenyl, pyridinyl, and thiazolyl groups through various substitution reactions.
Amidation: The final step involves the formation of the carboxamide group by reacting the substituted pyrazole with an appropriate amine under suitable conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-3-pyridin-3-yl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl, pyridinyl, and thiazolyl groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-phenyl-3-pyridin-3-yl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-phenyl-3-pyridin-3-yl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-3-pyridin-2-yl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide
- 1-phenyl-3-pyridin-4-yl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide
- 1-phenyl-3-pyridin-3-yl-N-(1,3-thiazol-4-yl)pyrazole-4-carboxamide
Uniqueness
1-phenyl-3-pyridin-3-yl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the thiazolyl group at the 2-position of the pyrazole ring may confer distinct properties compared to similar compounds with different substitution patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
